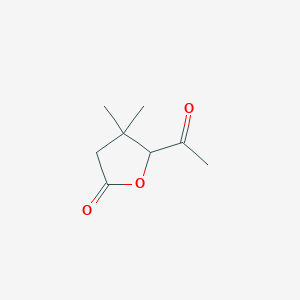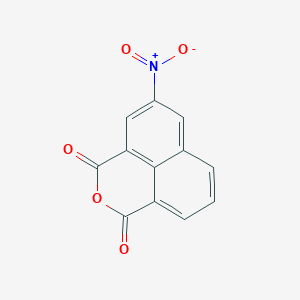
Meiqx N2-sulfamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid is a chemical compound with the molecular formula C11H11N5O3S and a molecular weight of 293.3 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core substituted with dimethyl groups and a sulfamic acid moiety.
Méthodes De Préparation
The synthesis of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazoquinoxaline core, followed by the introduction of dimethyl groups and the sulfamic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Applications De Recherche Scientifique
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid involves its interaction with specific molecular targets and pathways. The sulfamic acid moiety plays a crucial role in its reactivity and interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid can be compared with other similar compounds, such as:
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)carboxylic acid
- N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)phosphonic acid These compounds share the imidazoquinoxaline core but differ in the functional groups attached. The presence of the sulfamic acid moiety in N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid gives it unique chemical properties and reactivity compared to its analogs .
Propriétés
Numéro CAS |
115781-40-3 |
|---|---|
Formule moléculaire |
C11H11N5O3S |
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid |
InChI |
InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19) |
Clé InChI |
CGJDLJCQPGFMKQ-UHFFFAOYSA-N |
SMILES |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
SMILES canonique |
CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O |
| 115781-40-3 | |
Synonymes |
N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



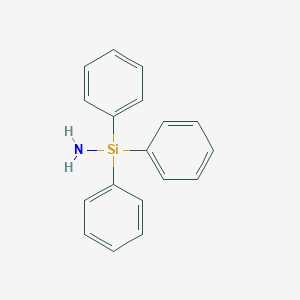
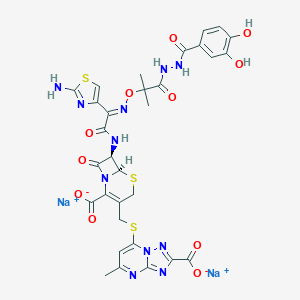
![3,8-Diazabicyclo[3.2.1]octane-6-carbonitrile,8-methyl-4-methylene-2-oxo-,exo-(9CI)](/img/structure/B47048.png)
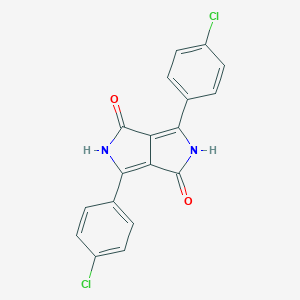

![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)
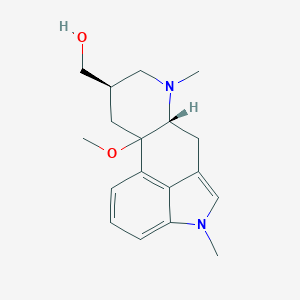
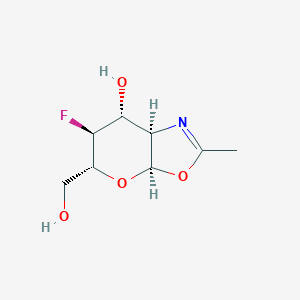

![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

